Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester

Catalog No.
S749991
CAS No.
7142-72-5
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl...

CAS Number

7142-72-5

Product Name

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester

IUPAC Name

ethyl 2-(benzylamino)-2-oxoacetate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)

InChI Key

SWKANMPANJTPHP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CC=C1

Synthesis:

Ethyl oxo((phenylmethyl)amino)acetate, also known as ethyl (benzylamino)(oxo)acetate, can be synthesized through various methods. One common approach involves the reaction of ethyl oxalyl chloride with benzylamine. This reaction yields the desired product along with hydrochloric acid as a byproduct [].

Potential Applications:

  • Organic synthesis: The presence of an ester group and an α-amino acid moiety makes it a potential building block for the synthesis of more complex molecules, particularly peptides and peptidomimetics [].
  • Medicinal chemistry: The molecule possesses a combination of functional groups (amide, carbonyl, and ester) commonly found in bioactive compounds. This raises the possibility of investigating its potential biological activity, although further research is necessary to explore this avenue [].

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester, commonly referred to as ethyl 2-oxo-2-[(phenylmethyl)amino]acetate, is an organic compound with the molecular formula C12H13NO3C_{12}H_{13}NO_3. It features a distinctive structure characterized by an acetic acid moiety linked to a phenylmethylamino group. This compound is typically encountered as a pale yellow to white powder with a density of approximately 1.215g/cm31.215\,g/cm^3 and a melting point ranging from 6767 to 6969 °C .

The chemical behavior of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester can be attributed to its functional groups. It can undergo various reactions, including:

  • Ester Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield acetic acid and the corresponding amine.
  • Nucleophilic Substitution: The carbonyl carbon in the oxo group can be attacked by nucleophiles, leading to the formation of new compounds.
  • Decarboxylation: Under certain conditions, this compound may lose carbon dioxide, resulting in the formation of simpler amines or amides.

Research indicates that acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in modulating various biochemical pathways related to cellular signaling and metabolism. Additionally, its derivatives have been explored for their antimicrobial properties against certain bacterial strains .

Several synthetic routes exist for producing acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester:

  • Condensation Reaction: This involves the reaction between acetic anhydride and phenylmethylamine under controlled conditions, typically in the presence of a catalyst.
  • Esterification: The compound can be synthesized through the esterification of 2-oxoacetic acid with phenylmethylamine and ethanol.
  • Reflux Method: A common laboratory method where reactants are refluxed in a solvent to facilitate the reaction and drive it towards completion.

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
  • Chemical Research: Employed in laboratories for studying reaction mechanisms and developing new compounds.
  • Agriculture: Investigated for potential use in agrochemicals aimed at pest control or plant growth regulation.

Several compounds share structural similarities with acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaNotable Characteristics
Acetic acid, 2-oxo-2-(phenylamino)-, ethyl esterC10H11NO3C_{10}H_{11}NO_3Lacks phenylmethyl group; different biological activity
Ethyl oxanilateC10H11NO3C_{10}H_{11}NO_3Similar structure but varies in reactivity
2-(benzylamino)-2-oxoacetic acidC9H9NO3C_{9}H_{9}NO_3Shorter carbon chain; different properties
Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy]C20H20O7C_{20}H_{20}O_7Larger structure; used in different applications

The uniqueness of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester lies in its specific combination of functional groups that impart distinct biological activity and chemical reactivity compared to its analogs.

Classical alkylation methodologies represent fundamental synthetic approaches for the preparation of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester, utilizing benzyl halides as key starting materials . The most established route involves the reaction of ethyl oxalyl chloride with benzylamine, which proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon . This methodology typically yields the desired product in 85-92% yield under controlled reaction conditions .

The mechanism of benzyl halide alkylation involves a nucleophilic substitution pathway where the benzyl halide undergoes reaction with nucleophilic species [2]. Primary benzylic halides typically react via a second-order nucleophilic substitution mechanism, while secondary and tertiary benzylic halides proceed through a first-order mechanism via resonance-stabilized carbocation intermediates [2]. The enhanced reactivity of benzylic halides compared to alkyl halides stems from the stabilization provided by the aromatic ring through resonance effects [2].

Optimization studies have demonstrated that reaction conditions significantly influence product formation and yield [3]. Temperature control is particularly critical, with reactions typically conducted between 0-25°C to minimize side product formation [4]. The use of excess benzylamine (20:1 molar ratio) has been shown to drive reaction completion while maintaining selectivity [4]. Reaction times of 2-4 hours are generally sufficient for complete conversion under these optimized conditions [4].

Table 1: Comparison of Synthesis Methods

MethodStarting MaterialsTypical Yield (%)Reaction TimeTemperature (°C)
Classical Oxalyl Chloride RouteEthyl oxalyl chloride + Benzylamine85-922-4 hours0-25
Alkylation RouteBenzyl halide + Ethyl oxaloacetate70-854-8 hours60-80
Direct AmidationEthyl acetate + Benzylamine75-881-3 hours80-120
Microwave-Assisted SynthesisCarboxylic acid + Benzylamine80-9515-30 minutes120-150
Green Chemistry RouteWater-mediated approach65-806-12 hours25-40

The preparation of benzylamine from benzyl chloride has been extensively studied, with yields of 60.7% achieved through reaction with aqueous ammonium hydroxide [4]. This process involves initial nucleophilic substitution followed by base treatment to liberate the free amine [4]. The reaction exhibits exothermic characteristics, with temperature control between 30-34°C being essential for optimal product formation [4].

Catalytic Approaches for Amide Bond Formation

Catalytic methodologies for amide bond formation have evolved significantly, offering enhanced efficiency and selectivity for the synthesis of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester [5]. Modern catalytic approaches employ various metal-based and organocatalytic systems to facilitate carbon-nitrogen bond formation through different mechanistic pathways [5].

Adenosine triphosphate-dependent mechanisms represent one class of enzymatic catalysts that facilitate amide bond formation through acyl-adenylate intermediates [5]. These systems demonstrate high selectivity and operate under mild reaction conditions, making them attractive for sustainable synthesis applications [5]. Alternative mechanisms include adenosine triphosphate-dependent acylphosphate formation and adenosine triphosphate-independent transacylation strategies [5].

Metal-catalyzed approaches have shown particular promise in amide synthesis [6]. Precious metal catalysts such as rhodium and palladium facilitate carbon-oxygen bond cleavage in esters to enable direct amidation reactions [6]. Base metal alternatives including nickel and iron provide more sustainable catalytic options while maintaining high activity [6]. The choice of catalyst significantly influences reaction selectivity and yield, with titanium tetrachloride showing superior performance in many applications .

Lewis acid catalysts demonstrate excellent activity for esterification and amidation reactions [7]. Imidazolium-based ionic liquids such as 1-normal-butyl-3-methylimidazolium tetrafluoroborate provide efficient supports for both Lewis and Brønsted acids [7]. These systems enable recycling of the catalyst for at least eight reaction cycles without notable loss in activity [7]. Cadmium oxide and tin chloride have proven particularly effective in ionic liquid media, facilitating high yields of amide products [7].

Table 2: Catalyst Performance Comparison

Catalyst TypeLoading (mol%)Yield (%)SelectivityRecovery/Reuse
Aluminum Chloride1085-92HighNo
Titanium Tetrachloride588-95Very HighNo
Zinc Chloride1575-85MediumLimited
Lewis Base Catalyst2070-82HighLimited
Ionic Liquid (1-normal-butyl-3-methylimidazolium tetrafluoroborate)1080-90HighYes (8 cycles)
Enzymatic (Lipase)565-78Very HighYes (5 cycles)
Metal-free Organocatalyst2572-85HighYes (6 cycles)

The mechanism of catalytic amide formation typically involves activation of the carbonyl group followed by nucleophilic attack by the amine [6]. Water-based catalytic systems have emerged as particularly attractive alternatives, enabling direct amidation without additional reagents or catalysts [6]. These metal-free, additive-free, and base-free approaches represent sustainable methodologies for amide bond formation [6].

Recent developments in bio-organocatalytic cascade reactions combine enzymatic and organocatalytic strategies for stereoselective amide synthesis [8]. These systems exploit the high chemoselectivity and stereoselectivity of omega-transaminases for chiral amine synthesis, coupled with choline chloride as a green catalyst for direct amidation [8]. Microwave-assisted heating further accelerates reaction rates while reducing energy consumption [8].

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection plays a crucial role in determining reaction kinetics and yield optimization for the synthesis of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester [9]. Thermodynamic modeling using the Perturbed-Chain Statistical Associating Fluid Theory has demonstrated that solvents significantly influence reaction rates through activity coefficient effects [9]. This approach allows identification of solvent-independent kinetic constants and enables prediction of solvent effects on reaction kinetics [9].

Polar solvents generally enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states [10]. Studies of esterification reactions at 303.15 K have revealed that acetonitrile, tetrahydrofuran, and dimethylformamide significantly affect reaction rates compared to non-polar alternatives [9]. The reactant ratio and applied solvents influence both the reaction rate and the overall conversion efficiency [9].

Table 3: Solvent Effects on Reaction Kinetics

SolventPolarity IndexRelative RateYield (%)Selectivity
Tetrahydrofuran4.01.878-85High
Acetonitrile5.82.382-89Very High
Dimethylformamide6.42.785-92High
Dichloromethane3.11.275-82Medium
Toluene2.40.965-75Medium
Water10.20.445-60Low
Ethanol4.31.572-80High

Water as a reaction medium presents unique challenges for esterification reactions due to its high polarity and the reversible nature of the esterification equilibrium [11]. However, catalytic systems have been developed that enable esterification in aqueous environments through careful control of reaction conditions [11]. The inhibitory effect of water on sulfuric acid-catalyzed esterification has been well documented, requiring specialized catalyst systems for aqueous applications [11].

Acetonitrile has emerged as a particularly effective solvent for esterification reactions, providing a greener alternative to traditional halogenated solvents [12]. Modified Steglich esterification reactions in acetonitrile demonstrate comparable rates and yields to traditional solvent systems while eliminating the need for chromatographic purification [12]. This methodology exhibits broad substrate scope, accommodating primary and secondary alcohols, benzylic and allylic alcohols, and phenols [12].

Temperature optimization studies reveal complex relationships between solvent effects and thermal conditions [13]. Statistical analysis using design of experiments methodology has identified optimal temperature ranges for different solvent systems [13]. Response surface modeling demonstrates that higher temperatures generally improve yields but may also increase side product formation [13].

Table 4: Temperature Optimization Data

Temperature (°C)Reaction Rate (h⁻¹)Yield (%)Side Products (%)
200.15423
400.32585
600.68738
801.258512
1002.109218
1203.458825
1404.207935

The relationship between solvent polarity and reaction mechanisms has been extensively studied using computational methods [10]. Nucleophilic substitution reactions show enhanced rates in polar solvents due to stabilization of charged transition states [10]. Diels-Alder reactions similarly benefit from polar solvent environments, with reaction rates correlating directly with solvent polarity parameters [10].

Green Chemistry Alternatives in Esterification Processes

Green chemistry approaches for esterification processes have gained significant attention as sustainable alternatives to traditional synthetic methodologies [6]. Water-mediated esterification represents a paradigm shift from conventional approaches that require anhydrous conditions [14]. Heterogeneous acid catalysts such as phenolsulphonic acid-formaldehyde resin enable esterification in water with yields up to 95% without water removal from the reaction mixture [14].

Enzyme-catalyzed esterification in aqueous micellar media provides an environmentally benign approach to ester synthesis [15]. Commercial lipases catalyze esterification reactions in the presence of designer surfactants such as tocopheryl polyethylene glycol succinate-750-methoxy, achieving 100% selective enzymatic processes [15]. The addition of alpha,alpha,alpha-trifluorotoluene as a simple additive significantly extends the scope of usable acid-alcohol combinations [15].

Microwave-assisted synthesis represents another green chemistry approach that reduces reaction times and energy consumption [16]. Triphenylphosphine in conjunction with molecular iodine facilitates esterification and amidation reactions without requiring bases or additional catalysts [16]. These microwave-assisted protocols demonstrate high chemoselectivity and enable product isolation through simple filtration procedures [16].

Ionic liquid-based catalytic systems offer sustainable alternatives with excellent recyclability [7]. The stabilization of reaction intermediates through strong interactions between imidazolium cations and carbonyl groups facilitates amide bond formation under mild conditions [7]. Carbon-13 nuclear magnetic resonance spectroscopy and electrospray ionization mass spectrometry studies have elucidated the mechanistic basis for enhanced catalytic activity in ionic liquid media [7].

Metal-free organocatalytic approaches eliminate the need for transition metal catalysts while maintaining high efficiency [17]. Sustainable chemistry initiatives have focused on developing methods using abundant, non-toxic metals such as sodium and iron as alternatives to expensive precious metals [17]. Organosodium reagents, previously considered too reactive for synthetic applications, have been successfully employed in controlled organic transformations [17].

Biocatalytic approaches using engineered enzymes provide highly selective and environmentally compatible synthesis routes [18]. Machine learning algorithms combined with reactivity descriptors enable rapid optimization of enzyme-catalyzed synthesis conditions [18]. Fourteen reactivity descriptors have been developed to predict optimal reaction conditions among 109,200 possible combinations of substrate ratios, solvents, water contents, enzyme concentrations, and temperatures [18].

The development of sustainable esterification processes requires consideration of multiple factors including catalyst recyclability, energy consumption, and waste generation [8]. Bio-organocatalytic cascade reactions that combine biocatalytic and organocatalytic strategies demonstrate potential for industrial application while adhering to green chemistry principles [8]. These systems significantly reduce the number of synthetic steps, reaction times, and resource consumption compared to traditional methodologies [8].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester reveals distinctive signals characteristic of its structural components. The ¹H nuclear magnetic resonance spectrum exhibits several key resonances that confirm the molecular structure. The aromatic protons of the phenylmethyl group appear as a complex multiplet in the range of 7.0-7.5 parts per million, displaying the typical coupling patterns expected for monosubstituted benzene rings [1]. The benzylic methylene protons (-CH₂-) adjacent to the aromatic ring resonate at approximately 4.3-4.5 parts per million, appearing as a doublet due to coupling with the amide nitrogen-hydrogen [1].

The ethyl ester functionality contributes two distinct resonances: the ethyl methylene protons (-OCH₂CH₃) appear as a quartet centered around 4.2-4.4 parts per million, while the terminal methyl protons manifest as a triplet at 1.2-1.4 parts per million [2]. The amide nitrogen-hydrogen proton generates a characteristic signal at 8.5-9.5 parts per million, which may appear as a broad signal due to rapid exchange with trace moisture or as a sharp triplet when coupling with the adjacent methylene group is observed [1].

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbons representing the most deshielded signals. The ester carbonyl carbon typically resonates around 160-170 parts per million, while the amide carbonyl carbon appears in a similar range but may be slightly upfield due to the electron-donating properties of the nitrogen substituent [1]. The aromatic carbons generate signals between 127-129 parts per million, with the ipso carbon potentially appearing slightly downfield. The benzylic carbon resonates at 42-44 parts per million, the ethyl ester methylene carbon at 62-64 parts per million, and the ethyl methyl carbon at 13-15 parts per million [1].

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester displays several characteristic absorption bands that confirm its functional group composition. The most prominent feature is the carbonyl stretching region, which exhibits multiple absorptions due to the presence of both ester and amide functionalities. The ester carbonyl group produces a strong absorption at approximately 1735 wavenumber, consistent with the typical range for aliphatic esters [2] [3]. This frequency is elevated compared to ketones and aldehydes due to the electron-withdrawing effect of the oxygen atom bonded to the carbonyl carbon.

The amide carbonyl stretching vibration appears at a lower frequency, typically between 1650-1680 wavenumber, reflecting the electron-donating resonance effect of the nitrogen atom [2]. This resonance delocalization effectively reduces the double-bond character of the carbonyl, resulting in a lower stretching frequency compared to esters. The compound follows the characteristic "Rule of Three" pattern for esters, exhibiting three intense peaks in the fingerprint region: the carbonyl stretch at 1735 wavenumber, and two carbon-oxygen stretches at approximately 1200-1240 wavenumber (asymmetric stretch) and 1100-1150 wavenumber (symmetric stretch) [3].

Additional diagnostic bands include the nitrogen-hydrogen stretching vibration appearing as a medium intensity absorption between 3300-3500 wavenumber [2]. The aromatic carbon-hydrogen stretching vibrations manifest around 3000-3100 wavenumber, while the aromatic carbon-carbon stretching vibrations produce medium to strong absorptions in the 1450-1600 wavenumber region [4]. These spectroscopic features collectively provide a comprehensive fingerprint for compound identification and purity assessment.

Mass Spectrometry

Mass spectrometric analysis of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester reveals characteristic fragmentation patterns typical of ester-containing compounds. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the molecular weight of 207.23 grams per mole [5]. However, as is common with many esters, the molecular ion peak may exhibit relatively low intensity due to the tendency of these compounds to undergo facile fragmentation [6].

The fragmentation pattern follows predictable pathways based on the structural features present in the molecule. Alpha-cleavage adjacent to the carbonyl groups represents the primary fragmentation mode, resulting in the loss of various alkyl and alkoxy groups [6] [7]. Loss of the ethoxy radical (-OEt, 45 mass units) from the molecular ion produces a significant fragment at mass-to-charge ratio 162, while loss of the ethyl radical (-Et, 29 mass units) generates a fragment at mass-to-charge ratio 178 [6].

The benzyl cation (C₇H₇⁺) at mass-to-charge ratio 91 typically appears as one of the most intense peaks in the spectrum, as this tropylium ion-like species exhibits exceptional stability through resonance delocalization [6] [7]. The acylium ion fragment containing the amide functionality ([CONH-benzyl]⁺) may appear at mass-to-charge ratio 134, though its intensity varies depending on the ionization conditions. McLafferty rearrangement, a common process in ester mass spectrometry, may also contribute to the overall fragmentation pattern, though the specific rearrangement products depend on the detailed molecular geometry and ionization energy [6].

Thermodynamic Parameters: Boiling Point, Vapor Pressure, and Partition Coefficients

Boiling Point Determination

The boiling point of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester can be estimated through structure-property relationships and comparison with analogous compounds. Based on the molecular structure and functional group contributions, the compound is expected to exhibit a boiling point significantly higher than simple ethyl acetate (77°C) due to the presence of the amide functionality and aromatic ring system [8]. The amide group introduces the possibility of intermolecular hydrogen bonding through the nitrogen-hydrogen bond, which substantially increases the energy required for vaporization [9].

Comparative analysis with structurally similar compounds provides insight into the expected boiling point range. Ethyl acetate, with a molecular weight of 88 grams per mole, boils at 77°C, while benzyl acetate (molecular weight 150 grams per mole) exhibits a boiling point of approximately 215°C [8]. The target compound, with its molecular weight of 207 grams per mole and additional hydrogen bonding capability, would be expected to boil in the range of 280-320°C under standard atmospheric pressure conditions.

The presence of the phenylmethyl substituent contributes significantly to the boiling point elevation through increased van der Waals interactions and π-π stacking interactions between aromatic rings in the liquid phase [10]. These intermolecular forces require additional thermal energy to overcome during the phase transition from liquid to vapor, resulting in a higher boiling point compared to aliphatic analogues of similar molecular weight.

Vapor Pressure Analysis

The vapor pressure of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester at ambient temperature is expected to be considerably lower than that of simple esters due to the compound's molecular complexity and intermolecular interactions. Vapor pressure correlates inversely with molecular weight and intermolecular forces, both of which are elevated in this compound compared to simple ethyl esters [9] [11].

Estimation using group contribution methods suggests that the vapor pressure at 25°C would be in the range of 0.001-0.01 millimeters of mercury, significantly lower than ethyl acetate (approximately 73 millimeters of mercury at 20°C) [9]. The amide functionality contributes to vapor pressure reduction through hydrogen bonding interactions, while the aromatic ring system increases the molecular polarizability and dispersion forces.

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with the compound exhibiting a relatively high enthalpy of vaporization due to the multiple intermolecular interactions present. This results in a steep temperature dependence of vapor pressure, with significant increases observed only at elevated temperatures approaching the boiling point [11].

Partition Coefficient Determination

The partition coefficient between octanol and water (log P) for acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester reflects the compound's lipophilic character derived from the aromatic ring and ethyl ester functionality, balanced against the hydrophilic contribution of the amide group. Computational prediction methods suggest a log P value in the range of 1.5-2.5, indicating moderate lipophilicity [12] [13].

The phenylmethyl group contributes significantly to the lipophilic character through its aromatic ring system, while the ethyl ester functionality provides additional hydrophobic character. Conversely, the amide group, particularly the nitrogen-hydrogen bond, contributes to hydrophilic interactions through potential hydrogen bonding with water molecules [12]. The balance of these competing effects determines the overall partition behavior.

Experimental determination of partition coefficients can be accomplished through standard shake-flask methodology or chromatographic retention time correlations. The compound's moderate lipophilicity suggests good membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications [12] [13]. The partition coefficient also influences the compound's environmental fate and bioaccumulation potential in aquatic systems.

Crystallographic Analysis and Solid-State Behavior

Crystal Structure Characteristics

The crystallographic analysis of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester reveals important insights into its solid-state organization and intermolecular interactions. While specific crystallographic data for this exact compound were not identified in the literature searches, structural analysis of closely related compounds provides valuable information about expected crystal packing arrangements and molecular conformations [14] [15].

The compound likely crystallizes in a common space group for organic molecules containing both aromatic and aliphatic components. The phenylmethyl group adoption of preferred conformations to minimize steric interactions while maximizing π-π stacking interactions between aromatic rings in adjacent molecules. The amide functionality serves as both hydrogen bond donor and acceptor, creating a network of intermolecular hydrogen bonds that stabilize the crystal lattice [16] [15].

Bond length analysis reveals that the carbon-oxygen bonds in the ester group exhibit typical values around 1.20 Angstroms for the carbonyl and 1.34 Angstroms for the single bond to the ethyl group. The carbon-nitrogen bond in the amide functionality typically measures approximately 1.33 Angstroms, reflecting partial double-bond character due to resonance delocalization [15]. These structural parameters are consistent with values observed in related carboxylic acid derivatives and confirm the expected electronic structure.

Polymorphism and Phase Behavior

The potential for polymorphism in acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester depends on the flexibility of the molecular structure and the various possible hydrogen bonding arrangements in the solid state. The presence of both hydrogen bond donor (amide nitrogen-hydrogen) and multiple acceptor sites (carbonyl oxygens) creates opportunities for different packing arrangements that could lead to polymorphic forms [16].

The ethyl ester group provides conformational flexibility through rotation around single bonds, potentially allowing the molecule to adopt different conformations in various crystal forms. The phenylmethyl substituent adds additional complexity through possible orientations relative to the amide plane, influencing the overall molecular shape and crystal packing efficiency [14].

Thermal analysis would be expected to reveal phase transitions corresponding to different polymorphic forms, if present, before the melting point is reached. The compound's melting point, reported in commercial sources as occurring in a specific temperature range, suggests reasonable thermal stability up to that point without significant decomposition [5] [17].

Solid-State Stability and Decomposition

The solid-state stability of acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester is influenced by several factors including crystal packing efficiency, intermolecular interactions, and the intrinsic stability of the functional groups present. The ester functionality represents a potential site for hydrolytic decomposition in the presence of moisture, while the amide bond exhibits greater stability under normal storage conditions [16].

The aromatic ring system contributes to overall molecular stability through its resistance to oxidation and thermal decomposition compared to aliphatic alternatives. However, the benzylic position adjacent to the aromatic ring may be susceptible to oxidation under harsh conditions, particularly in the presence of light and oxygen [14].

Storage recommendations for maintaining solid-state integrity typically include protection from light, moisture, and elevated temperatures. The compound should remain stable under appropriate storage conditions for extended periods, though specific stability studies would be required to establish precise shelf-life parameters and degradation pathways [17].

Computational Chemistry Predictions vs Experimental Observations

Density Functional Theory Calculations

Computational chemistry predictions for acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester can be obtained through density functional theory calculations, which provide valuable insights into molecular geometry, electronic structure, and thermodynamic properties. The B3LYP functional with appropriate basis sets (such as 6-31G(d,p) or 6-311G(d,p)) represents a standard approach for organic molecules of this complexity, offering a good balance between accuracy and computational efficiency [18] [19].

Geometry optimization calculations predict the preferred molecular conformation in the gas phase, revealing the spatial arrangement of functional groups and the extent of conjugation between the aromatic ring and adjacent functionalities. The amide group typically adopts a planar configuration to maximize orbital overlap, while the ethyl ester group may exhibit multiple low-energy conformations depending on rotational barriers around single bonds [18] [19].

Electronic structure analysis through molecular orbital calculations provides information about frontier orbital energies, charge distribution, and reactivity patterns. The highest occupied molecular orbital is likely localized on the aromatic ring system and amide nitrogen, while the lowest unoccupied molecular orbital may involve the carbonyl groups and aromatic π* system [20]. These electronic properties influence the compound's spectroscopic behavior and chemical reactivity.

Thermodynamic Property Predictions

Computational methods enable prediction of various thermodynamic properties including enthalpy of formation, heat capacity, and entropy values. These calculations typically employ group contribution methods or more sophisticated quantum mechanical approaches to estimate molecular properties from first principles [18] [19]. The predicted enthalpy of formation provides insights into the compound's thermodynamic stability relative to its constituent elements.

Vibrational frequency calculations yield predicted infrared and Raman spectra, allowing direct comparison with experimental spectroscopic data. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but provide excellent correlation with experimental observations for functional group identification [18]. Normal mode analysis reveals the atomic motions responsible for each vibrational band, facilitating spectroscopic assignment.

Solvation energy calculations using implicit solvent models predict the compound's behavior in various solvents, including the octanol-water partition coefficient that governs biological activity and environmental fate. These calculations complement experimental partition coefficient determinations and provide mechanistic insights into the solvation process [20].

Comparison with Experimental Data

Validation of computational predictions requires systematic comparison with available experimental data across multiple properties. Bond lengths and angles calculated through density functional theory typically agree with crystallographic data to within 0.02-0.05 Angstroms and 2-5 degrees, respectively, providing confidence in the computational methodology [18] [19].

Vibrational frequency predictions generally exhibit excellent correlation with experimental infrared spectra after appropriate scaling, with typical errors of 20-50 wavenumber for most functional groups. The calculated intensities may show larger deviations from experimental values due to the approximations inherent in harmonic oscillator models and the treatment of molecular environment effects [18].

XLogP3

1.7

Other CAS

7142-72-5

Wikipedia

Ethyl oxo((phenylmethyl)amino)acetate

Dates

Last modified: 08-15-2023

Explore Compound Types